N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a benzyl group, a morpholine-derived ethyl substituent, and an imino-oxo backbone. Its synthesis likely involves multi-step reactions, including condensation and cyclization, with structural validation achieved through crystallographic methods such as SHELX software, a standard tool for small-molecule refinement . The morpholine moiety enhances solubility and pharmacokinetic properties, making it relevant for pharmaceutical exploration .
Properties
IUPAC Name |
N-benzyl-6-imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c26-22-19(24(32)27-17-18-6-2-1-3-7-18)16-20-23(28-21-8-4-5-9-30(21)25(20)33)31(22)11-10-29-12-14-34-15-13-29/h1-9,16,26H,10-15,17H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQIWPVSDJMMGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates various functional groups that may confer diverse biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 458.52 g/mol. The compound features a tricyclic core with multiple substituents that enhance its reactivity and biological profile.
Anticancer Properties
Preliminary studies indicate that derivatives of similar structures possess notable anticancer activities. For instance, compounds with N-substituted benzyl groups have shown enhanced cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2m | K562 | 0.03 |
| 2m | HepG2 | 0.05 |
| 2m | HUVEC | 0.92 |
The compound 2m , which is structurally related to this compound, exhibited significant inhibition of cell proliferation and migration in vitro, suggesting that similar derivatives may also demonstrate potent antitumor activity .
The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis and inhibition of angiogenesis. Studies have shown that certain derivatives can inhibit key signaling pathways involved in cancer cell survival and proliferation.
Interaction with Viral Proteins
Recent investigations into the biological activity of related compounds have highlighted their potential as inhibitors of viral enzymes such as SARS-CoV 3CLpro. This suggests that N-benzyl-6-imino derivatives may also exhibit antiviral properties, warranting further exploration into their efficacy against viral infections .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various substituted isatin derivatives against K562 leukemia cells using MTT assays. The results indicated that specific substitutions significantly enhanced activity compared to non-substituted analogs .
- Antiviral Activity : Research has demonstrated that certain N-substituted isatin derivatives can inhibit viral proteases essential for viral replication . This positions N-benzyl-6-imino compounds as potential candidates for antiviral drug development.
Synthesis and Derivatives
The synthesis of N-benzyl-6-imino derivatives typically involves multiple steps starting from readily available precursors. Advanced techniques such as continuous flow reactors and chromatography are employed to enhance yield and purity . The structural diversity achieved through various substitutions allows for the exploration of structure-activity relationships (SAR).
Comparison with Similar Compounds
Key Compound: 6-imino-7-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 867136-78-5)
This analog replaces the benzyl group with a 2-methoxyethyl substituent at position 7 (Table 1).
Table 1. Structural and Functional Comparison
| Feature | Target Compound | CAS 867136-78-5 |
|---|---|---|
| Substituent at Position 7 | 2-(morpholin-4-yl)ethyl | 2-methoxyethyl |
| Morpholine Derivative | Yes | No (methoxy group) |
| Lipophilicity (Predicted) | Higher (logP ~2.8*) | Lower (logP ~1.9*) |
| Synthesis Complexity | High (multiple cyclization steps) | Moderate (simpler alkylation) |
| Bioactivity Potential | Enhanced CNS penetration (hypothesized) | Reduced target affinity (speculative) |
*Predicted using fragment-based methods due to lack of experimental data.
Morpholine-Containing Derivatives from Spirocyclic Systems
Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share functional motifs with the target compound, such as morpholine-derived amines and spirocyclic frameworks . These analogs exhibit:
- Enhanced Stability : Rigid spiro structures resist enzymatic degradation.
Crystallographic and Analytical Insights
Such interactions may influence the target compound’s solubility and formulation properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
